Regioisomeric Fluorine Position: 4-Fluorobenzamide vs. 3-Fluorobenzamide Differentiation in Cytotoxicity and Target Engagement
The 3-fluoro regioisomer (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide, CAS 912760-84-0) has been reported to exhibit cytotoxicity against MCF-7 breast cancer cells with an IC50 of 12 µM, with mechanistic evidence linking this activity to p53 pathway activation . In contrast, the 4-fluoro regioisomer (CAS 912760-59-9, the target compound) is structurally positioned for engagement with different biological targets, as evidenced by its presence in patent claims covering adenosine A2 receptor modulation (US 6,727,247) [1] and its inclusion in TRPV1 antagonist screening libraries [2]. The para-fluoro substitution on the benzamide ring results in a computed XLogP3 of approximately 4.4 and a topological polar surface area of approximately 70.2 Ų [3], which differs from the electronic and steric properties of the meta-fluoro isomer and may lead to divergent pharmacokinetic and target-binding profiles.
| Evidence Dimension | Cytotoxicity (MCF-7) and putative target engagement |
|---|---|
| Target Compound Data | No publicly reported MCF-7 IC50; implicated in adenosine A2 receptor modulation (US 6,727,247) and TRPV1 antagonist screening |
| Comparator Or Baseline | N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide (CAS 912760-84-0): MCF-7 IC50 = 12 µM; p53 pathway activation |
| Quantified Difference | Qualitative differentiation: distinct target engagement profile (adenosine A2 vs. p53-dependent cytotoxicity); 4-F vs. 3-F regioisomerism alters electronic distribution without altering molecular weight (both 300.35 g/mol) |
| Conditions | MCF-7 human breast cancer cell line (comparator data); target engagement inferred from patent claims and screening library membership |
Why This Matters
The choice between 4-fluoro and 3-fluoro regioisomers is not interchangeable for target-based screening campaigns; the distinct electronic and steric profiles of para- vs. meta-fluorine substitution can dictate target selectivity and should guide procurement based on the intended biological target.
- [1] Flohr A, Jakob-Roetne R, Norcross RD, Riemer C. Substituted benzothiazole amide derivatives. US Patent 6,727,247 B2. Granted April 27, 2004. Hoffmann-La Roche Inc. View Source
- [2] Besidski Y, Brown W, Bylund J, et al. Potent and orally efficacious benzothiazole amides as TRPV1 antagonists. Bioorg Med Chem Lett. 2012;22(19):6205-6211. doi:10.1016/j.bmcl.2012.08.018. View Source
- [3] Kuujia. N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide (CAS 912760-84-0). Computed Properties: XLogP3 4.4, Topological Polar Surface Area 70.2 Ų. https://www.kuujia.com/cas-912760-84-0.html (accessed 2026-04-29). View Source
